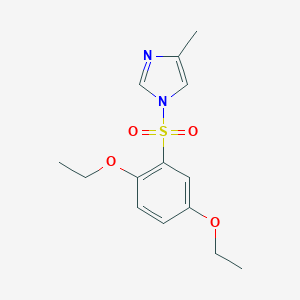

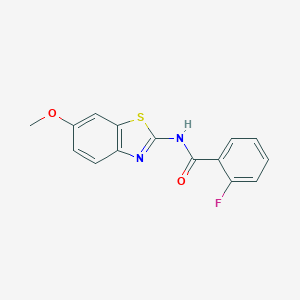

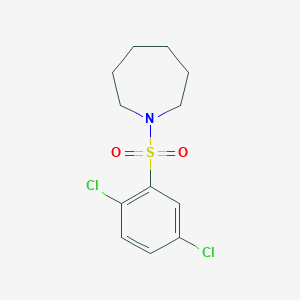

![molecular formula C18H23NO3S B345312 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 616214-78-9](/img/structure/B345312.png)

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through organocatalytic formal [4 + 2] cycloaddition reactions . This method allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Aplicaciones Científicas De Investigación

Indolylarylsulfones and HIV-1 Inhibition

Indolylarylsulfones have been studied for their potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Research by Famiglini and Silvestri (2018) highlighted the structure-activity relationship (SAR) improvements from the sulfone L-737,126 discovered by Merck AG. Key modifications included the introduction of dimethyl groups at the 3-phenylsulfonyl moiety and a fluorine atom on the indole ring, among others. These derivatives show promise as drug candidates for treating AIDS and related infections in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Dimethyl Sulfoxide (DMSO) in Research and Industry

Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent known for its low toxicity and environmental compatibility. It is extensively used across medicine, biotechnology, electrochemistry, and laser physics. The interactions of DMSO with cosolvents, including hydrogen bonds and van der Waals forces, are crucial for understanding its dissolution properties and macroscopic solution behavior. Studies by Kiefer, Noack, and Kirchner (2011) review DMSO's hydrogen bonding interactions, providing insights into this solvent's molecular structure and its implications in various applications (Kiefer, Noack, & Kirchner, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-17(2)14-7-9-18(17,16(20)11-14)12-23(21,22)19-10-8-13-5-3-4-6-15(13)19/h3-6,14H,7-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXVKOCAVQTELE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

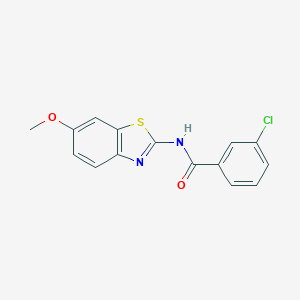

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345229.png)

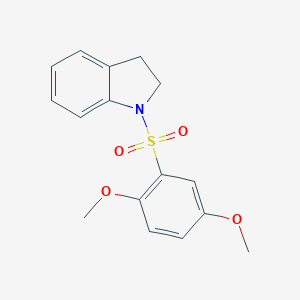

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345231.png)

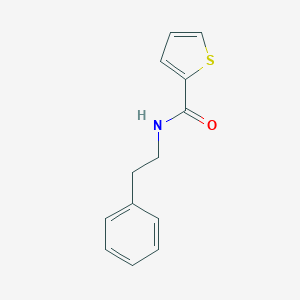

![1-[(5-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345235.png)

![1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345261.png)